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molecular formula C9H13NOS B1367876 2-Amino-1-[4-(methylthio)phenyl]ethanol

2-Amino-1-[4-(methylthio)phenyl]ethanol

Cat. No. B1367876
M. Wt: 183.27 g/mol
InChI Key: ZVVBENHGJGTCIS-UHFFFAOYSA-N
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Patent
US08598202B2

Procedure details

To a stirred rt suspension consisting of 2-azido-1-(4-methylsulfanyl-phenyl)-ethanol (104.6 mg, 0.50 mmol), 10% Pd/C (100 mg, 0.10 mmol) and MeOH (25 mL) was added ammonium formate (316 mg, 5.0 mmol) under a N2 atmosphere. The resulting mixture was heated at 64° C. for 2 h. After cooling to rt, the catalyst was removed by filtration through a pad of celite and the celite pad washed with MeOH. The filtrate was concentrated and purified (FCC) to yield the title compound (66 mg, 72%).
Name
2-azido-1-(4-methylsulfanyl-phenyl)-ethanol
Quantity
104.6 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)[OH:6])=[N+]=[N-].C([O-])=O.[NH4+]>[Pd].CO>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1)[OH:6] |f:1.2|

Inputs

Step One
Name
2-azido-1-(4-methylsulfanyl-phenyl)-ethanol
Quantity
104.6 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(O)C1=CC=C(C=C1)SC
Step Two
Name
Quantity
316 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a stirred rt
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through a pad of celite
WASH
Type
WASH
Details
the celite pad washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified (FCC)

Outcomes

Product
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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